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Compound of Interest

Compound Name: CBP/p300-IN-1

Cat. No.: B12376315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two inhibitors targeting the CBP/p300

transcriptional coactivators, CBP/p300-IN-1 and A-485, with a focus on their activity in prostate

cancer cells. While both compounds target the oncogenic activity of CBP/p300, they do so

through distinct mechanisms, leading to different downstream effects and potential therapeutic

applications.

Executive Summary
CBP/p300-IN-1 and A-485 are potent inhibitors of the paralogous histone acetyltransferases

(HATs) CREB-binding protein (CBP) and p300, which are critical coactivators for androgen

receptor (AR) signaling in prostate cancer. The fundamental difference between these two

molecules lies in their mechanism of action. CBP/p300-IN-1 is a bromodomain inhibitor,

preventing the "reading" of acetylated histones, while A-485 is a catalytic HAT inhibitor,

blocking the "writing" of these histone marks. This distinction has significant implications for

their biological effects and potential therapeutic strategies in prostate cancer.

Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for CBP/p300-IN-1 and A-485. It

is important to note that publicly available data for CBP/p300-IN-1 in prostate cancer is limited.

Table 1: In Vitro Inhibitory Activity
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Parameter
CBP/p300-IN-1 (Compound
172)

A-485

Target Domain Bromodomain (BRD)
Histone Acetyltransferase

(HAT) Domain

IC50 (p300) 2.1 nM (BRD)[1] 9.8 nM (HAT)[1]

IC50 (CBP) 2.3 nM (BRD)[1] 2.6 nM (HAT)[1]

Table 2: Effects on Prostate Cancer Cell Lines

Parameter
CBP/p300-IN-1 (Compound
172)

A-485

Affected Cell Lines CWR22RV1[1]

Androgen Receptor-positive

cell lines (e.g., LNCaP, VCaP,

22Rv1)[1]

Reported Effect Inhibition of proliferation[1]

Suppression of proliferation,

reduction of AR transcriptional

activity[1]

Quantitative Data

Specific EC50/IC50 for

proliferation not publicly

available.

Potently suppresses growth of

AR-positive prostate cancer

cell lines[1].

Mechanism of Action
The differing mechanisms of CBP/p300-IN-1 and A-485 are crucial for understanding their

potential applications.

A-485: A Catalytic HAT Inhibitor A-485 directly inhibits the enzymatic activity of the HAT

domain of p300 and CBP by competing with the acetyl-coenzyme A (acetyl-CoA) binding

site[1]. This prevents the transfer of acetyl groups to histone tails (specifically H3K18 and

H3K27) and other protein substrates[1]. The consequence is a global reduction in histone

acetylation at gene enhancers and promoters, leading to a condensed chromatin state and

transcriptional repression of oncogenes like those driven by the androgen receptor.
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CBP/p300-IN-1: A Bromodomain Inhibitor CBP/p300-IN-1 targets the bromodomain, a

protein module that recognizes and binds to acetylated lysine residues on histones and other

proteins. By occupying the bromodomain, CBP/p300-IN-1 prevents p300/CBP from

localizing to acetylated chromatin regions. This disrupts the assembly of transcriptional

machinery at gene enhancers, thereby inhibiting the expression of target genes, including

those regulated by AR.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action

and a general workflow for evaluating these inhibitors.

Mechanism of Action: A-485 vs. CBP/p300-IN-1

A-485 (HAT Inhibition)

CBP/p300-IN-1 (Bromodomain Inhibition)

A-485

p300/CBP
HAT Domain

Competes with
Acetyl-CoA Histone Tail

Acetylation
Acetylated Histone

(H3K27ac)

AR-driven
Gene Transcription

(Repressed)

Acetyl-CoA
Binds

Activates

CBP/p300-IN-1

p300/CBP
Bromodomain

Blocks Binding

AR-driven
Gene Transcription

(Repressed)

Activates

Acetylated Histone
(H3K27ac)

Recognized by

Click to download full resolution via product page

Caption: A-485 inhibits the catalytic HAT domain, while CBP/p300-IN-1 targets the

bromodomain.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b12376315?utm_src=pdf-body
https://www.benchchem.com/product/b12376315?utm_src=pdf-body
https://www.benchchem.com/product/b12376315?utm_src=pdf-body
https://www.benchchem.com/product/b12376315?utm_src=pdf-body-img
https://www.benchchem.com/product/b12376315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Inhibitor Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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